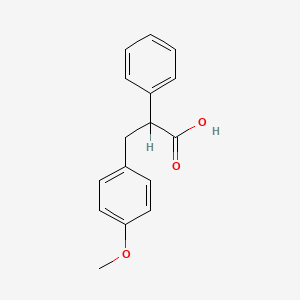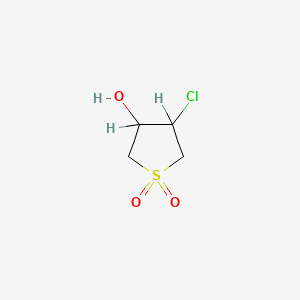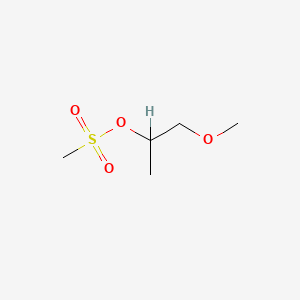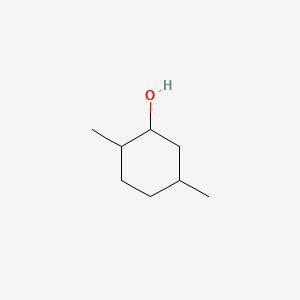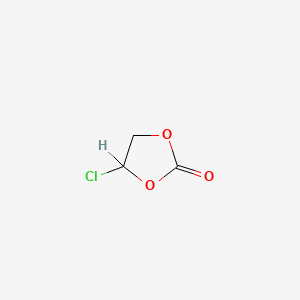
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
説明
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide is a biochemical used for proteomics research . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Molecular Structure Analysis
The molecular formula of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide is C14H20N2O, and it has a molecular weight of 232.32 .科学的研究の応用
Environmental and Toxicological Studies
Studies highlight the environmental occurrence, fate, and potential toxicity of related phenolic compounds such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP). These compounds have been observed in various environmental matrices and in humans, indicating potential exposure and environmental persistence. Toxicity studies suggest that some synthetic phenolic antioxidants may have hepatic toxicity, endocrine-disrupting effects, or carcinogenic properties, warranting further investigation into their environmental behaviors and toxicity effects (Liu & Mabury, 2020).
Bioactivities and Natural Sources
2,4-Di-tert-butylphenol and its analogs, which are structurally related to 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide, have been extensively studied for their natural sources and bioactivities. Found in numerous species, these compounds exhibit potent toxicity against various organisms. However, the reasons behind the production of these autotoxic compounds by organisms remain unclear, and further research into their bioactivities and ecological roles is needed (Zhao et al., 2020).
Endocrine Interference and Ecotoxicity
Compounds such as 4-tert-Octylphenol, derived from non-ionic surfactants, have been identified in various environmental compartments. These compounds are known for their endocrine interference and ecotoxicity. Although biodegradable, some of their degradation products might be more toxic than the parent compound. Understanding the activities of such pollutants in environmental waters and their impact on human and wildlife health is crucial (Olaniyan et al., 2020).
特性
IUPAC Name |
2-(4-tert-butylphenyl)cyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(17)16-15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQNNQGLRZLURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343345 | |
| Record name | 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide | |
CAS RN |
438616-66-1 | |
| Record name | 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

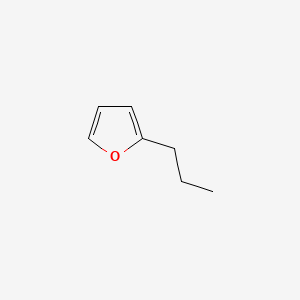
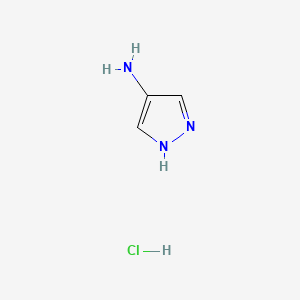
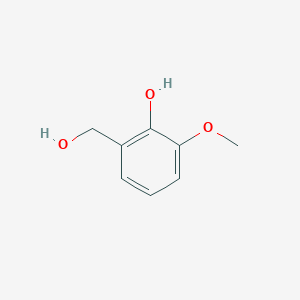
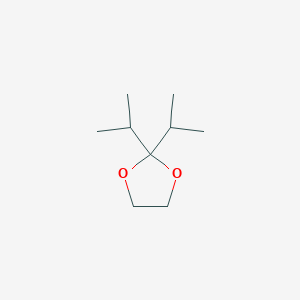
![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)
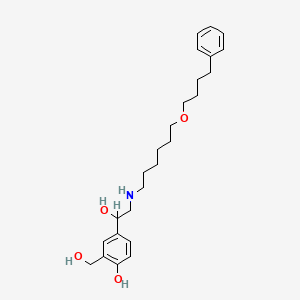

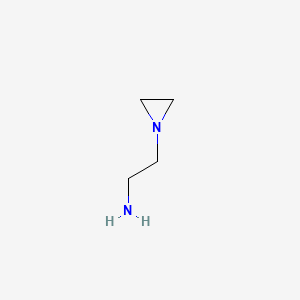
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)
